molecular formula C9H12FNO2Si B8420744 (2-Fluoro-4-nitrophenyl)trimethylsilane

(2-Fluoro-4-nitrophenyl)trimethylsilane

Cat. No.: B8420744
M. Wt: 213.28 g/mol
InChI Key: PPQFMJZEZTXTOE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-nitrophenyl)trimethylsilane is an organosilicon compound characterized by a 2-fluoro-4-nitrophenyl group attached to a trimethylsilane moiety. The nitro group (-NO₂) and fluorine substituents on the aromatic ring confer electron-withdrawing properties, while the trimethylsilane group enhances lipophilicity and steric bulk.

Properties

Molecular Formula

C9H12FNO2Si

Molecular Weight

213.28 g/mol

IUPAC Name

(2-fluoro-4-nitrophenyl)-trimethylsilane

InChI

InChI=1S/C9H12FNO2Si/c1-14(2,3)9-5-4-7(11(12)13)6-8(9)10/h4-6H,1-3H3

InChI Key

PPQFMJZEZTXTOE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Structure and Synthesis :
This compound features a 2-fluoro-4-nitrophenyl group linked to a furan ring via a carboxylate ester. It was synthesized via diazotization of 2-fluoro-4-nitroaniline followed by coupling with methyl furan-2-carboxylate in acetonitrile, yielding a 14% isolated product .

Key Properties :

  • Crystal Structure : Single-crystal X-ray diffraction (SC-XRD) revealed dominant π-π stacking interactions and minimal CH···O bonding, stabilizing its conformation .
  • Solubility : Exhibited good solubility in organic solvents, facilitating crystallization .

Comparison :

  • Steric hindrance from the bulky trimethylsilane moiety may reduce π-π stacking efficiency, affecting solid-state packing and solubility .

4-(2-Fluoro-4-nitrophenyl)morpholine

Structure and Synthesis :
This morpholine derivative was synthesized via conventional and microwave-assisted methods. Microwave synthesis improved reaction efficiency, a finding relevant to optimizing silane-based reactions .

Key Properties :

  • Antimicrobial Activity: Hybrid compounds derived from this scaffold showed enhanced antimicrobial activity when fused with norfloxacin, a fluoroquinolone antibiotic .
  • Reactivity : The morpholine ring’s electron-rich nitrogen may participate in acid-catalyzed Mannich reactions, unlike the inert trimethylsilane group .

Comparison :

  • Microwave synthesis methods could be adapted for silane derivatives to improve yields .

Ethyl-2-cyano-2-(2-fluoro-4-nitrophenyl)acetate

Structure and Synthesis: This compound, synthesized via cyanoacetate chemistry, shares the 2-fluoro-4-nitrophenyl motif but includes a cyano and ester group .

Comparison :

  • The electron-withdrawing cyano group (-CN) may further polarize the aromatic ring compared to the trimethylsilane substituent, altering reactivity in nucleophilic substitution reactions.

(5-Chloro-1-pentynyl)trimethylsilane

Structure and Safety: Though structurally distinct, this trimethylsilane derivative highlights the general safety profile of silanes.

Comparison :

  • The chloro and alkyne groups in this compound introduce different reactivity (e.g., susceptibility to nucleophilic attack) compared to the aromatic nitro and fluorine groups in the target compound .

Table 1: Structural and Functional Comparison

Compound Key Substituents Synthesis Yield Key Properties Bioactivity
(2-Fluoro-4-nitrophenyl)trimethylsilane -NO₂, -F, -Si(CH₃)₃ N/A High lipophilicity, steric bulk Not reported
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate -NO₂, -F, COOCH₃ 14% Good solubility, π-π stacking Antimycobacterial
4-(2-Fluoro-4-nitrophenyl)morpholine -NO₂, -F, morpholine Not specified Reactive nitrogen, microwave-compatible Antimicrobial (hybrids)
Ethyl-2-cyano-2-(2-fluoro-4-nitrophenyl)acetate -NO₂, -F, CN, COOCH₂CH₃ Not specified Polarized aromatic ring Not reported

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